molecular formula C4H12NO4P B113865 Demanyl phosphate CAS No. 6909-62-2

Demanyl phosphate

Cat. No. B113865
CAS RN: 6909-62-2
M. Wt: 169.12 g/mol
InChI Key: BLHVJAAEHMLMOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of demanyl phosphate is C4H12NO4P . The IUPAC name is 2-(dimethylamino)ethyl dihydrogen phosphate . The InChI is InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8) . The InChIKey is BLHVJAAEHMLMOI-UHFFFAOYSA-N . The Canonical SMILES is CN©CCOP(=O)(O)O .

Scientific Research Applications

Synthetic Biology and Molecular Recognition

Demanyl phosphate's role in synthetic biology is noteworthy. Research by Benner (2004) highlights its contribution to an artificially expanded genetic information system used in clinical settings for monitoring viruses. This work underscores the significance of phosphate molecules like demanyl phosphate in genetics and synthetic biology.

Environmental Remediation

In environmental science, the study by Gorman-Lewis et al. (2009) discusses the thermodynamic properties of uranyl phosphate minerals like demanyl phosphate. These findings aid in understanding phosphate amendment technologies for remediating uranium-contaminated environments.

Agricultural Applications

In agriculture, López-Arredondo et al. (2014) and Ajmera et al. (2019) emphasize the role of phosphates in enhancing low-phosphate tolerance in crops, highlighting the importance of phosphates in optimizing fertilizer use and achieving agricultural sustainability.

Medical and Biochemical Research

In medical research, studies like those by Joachimiak & Błażewska (2018) illustrate the use of phosphate-based probes in understanding biological processes and drug toxicities. Similarly, Sheng et al. (2021) demonstrate the significance of phosphate esters and anhydrides in biochemical research, particularly in monitoring endogenous active phosphate metabolites.

Water Treatment and Environmental Sustainability

In the field of water treatment, Kumar et al. (2019) discuss the role of phosphate adsorption in reducing eutrophication by achieving ultra-low phosphate concentrations in water bodies. This reflects the environmental applications of phosphate compounds like demanyl phosphate.

Biomedical Applications

For biomedical applications, research by Luo et al. (2019) and Verron et al. (2010) highlight the use of phosphate biomaterials in bone drug delivery systems, showcasing the potential of phosphate compounds in regenerative medicine and drug delivery.

Safety And Hazards

Demanyl phosphate does not have any GHS classification for physical, health, or environmental hazards . The precautionary statements are also not available . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-(dimethylamino)ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHVJAAEHMLMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219130
Record name Demanyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demanyl phosphate

CAS RN

6909-62-2
Record name 2-(Dimethylamino)ethyl dihydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6909-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demanyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demanyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMANYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2680E432U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Sidhu, Y Mondjinou, M Qian, H Song, AB Kumar… - Journal of lipid …, 2019 - ASBMB
Niemann-Pick disease type C1 (NPC1) is a fatal, neurodegenerative, cholesterol storage disorder. With new therapeutics in clinical trials, there is an urgency to improve diagnostics and …
Number of citations: 32 www.jlr.org
A Bare, J Thomas, D Etoroma, SG Lee - Methods in Enzymology, 2023 - Elsevier
Phospholipids play an essential role as a barrier between cell content and the extracellular environment and regulate various cell signaling processes. Phosphatidylcholine (PtdCho) is …
Number of citations: 3 www.sciencedirect.com
H Warembourg, J Jaillard - … de la Faculte de medecine et …, 1968 - pubmed.ncbi.nlm.nih.gov
[Clinical experimentation with demanyl phosphate. 40 cases] [Clinical experimentation with demanyl phosphate. 40 cases] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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